molecular formula C19H16N2 B12524098 [2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile CAS No. 674334-55-5

[2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile

Cat. No.: B12524098
CAS No.: 674334-55-5
M. Wt: 272.3 g/mol
InChI Key: NCIABASFQHTLBF-UHFFFAOYSA-N
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Description

[2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile: is an organic compound with the molecular formula C19H16N2 It is characterized by the presence of two 4-methylphenyl groups attached to an ethenyl group, which is further connected to a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile typically involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, appropriate solvents, and catalysts.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or nitrile groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: [2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further chemical modifications.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.

Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activities. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

    [2,6-Diethyl-4-methylphenyl]propanedinitrile: This compound shares a similar core structure but with different substituents, leading to variations in its chemical and physical properties.

    [2,2-Bis(4-fluorophenyl)ethenyl]propanedinitrile:

Uniqueness: [2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile is unique due to its specific arrangement of methylphenyl groups and the ethenyl-propanedinitrile linkage. This structure imparts unique chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

674334-55-5

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

IUPAC Name

2-[2,2-bis(4-methylphenyl)ethenyl]propanedinitrile

InChI

InChI=1S/C19H16N2/c1-14-3-7-17(8-4-14)19(11-16(12-20)13-21)18-9-5-15(2)6-10-18/h3-11,16H,1-2H3

InChI Key

NCIABASFQHTLBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(C#N)C#N)C2=CC=C(C=C2)C

Origin of Product

United States

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